1-{3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone
Description
1-{3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone is a piperidine derivative featuring a 2-hydroxyethyl and isopropyl amino substitution at the 3-position of the piperidine ring, with an ethanone group at the 1-position. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active piperidine derivatives, such as antipsychotics and antiparasitic agents . Its synthesis typically involves nucleophilic substitution reactions under basic conditions (e.g., K₂CO₃ in acetonitrile), yielding high purity (>95%) as confirmed by LCMS and ¹H NMR .
Structure
3D Structure
Properties
IUPAC Name |
1-[3-[2-hydroxyethyl(propan-2-yl)amino]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-10(2)14(7-8-15)12-5-4-6-13(9-12)11(3)16/h10,12,15H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUXDOGSHXCBLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C1CCCN(C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201157927 | |
| Record name | Ethanone, 1-[3-[(2-hydroxyethyl)(1-methylethyl)amino]-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201157927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353948-33-0 | |
| Record name | Ethanone, 1-[3-[(2-hydroxyethyl)(1-methylethyl)amino]-1-piperidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353948-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[3-[(2-hydroxyethyl)(1-methylethyl)amino]-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201157927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-{3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone, also known by its CAS number 1353948-33-0, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a piperidine ring with an isopropyl amino group and a hydroxyethyl moiety, suggesting possible interactions with various biological systems.
- Molecular Formula : C12H24N2O2
- Molecular Weight : 228.33 g/mol
- Structure : The compound's structure allows it to engage with biological targets effectively, which is critical for its pharmacological profile.
The biological activity of this compound is believed to involve interactions with specific receptors or enzymes. Preliminary studies indicate that it may influence pathways associated with neurotransmitter modulation and cancer cell cytotoxicity.
Interaction Studies
Research suggests that this compound may exhibit interactions with G protein-coupled receptors (GPCRs), which play a significant role in various physiological processes. These interactions could lead to changes in intracellular signaling pathways, including those related to calcium ion mobilization and protein kinase activation .
Biological Assays and Findings
Several assays have been conducted to evaluate the biological activity of this compound. Notable findings include:
- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on cancer cell lines, particularly breast cancer cells (MCF-7). The cytotoxicity was measured using the MTT assay, revealing higher activity compared to standard chemotherapeutics like Tamoxifen .
- Neurotransmitter Modulation : The compound's structure suggests potential activity in modulating neurotransmitter levels, which could be beneficial in treating neurological disorders .
- Anticancer Properties : The unique combination of functional groups in this compound may enhance its anticancer properties compared to structurally similar compounds, such as those lacking the hydroxyethyl group or having different substituents on the piperidine ring .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 1-(3-(Amino)-piperidin-1-yl)-ethanone | Contains an amino group instead of hydroxyethyl | Neurotransmitter modulation | Lacks hydroxyethyl functionality |
| 4-(2-Hydroxyethyl)-piperidine | Simple piperidine derivative | Limited activity compared to ethanone derivatives | No acetamide functionality |
| N-(Isopropyl)-piperidine | Isopropyl substitution only | Limited biological relevance | Lacks hydroxyl and carbonyl groups |
Chemical Reactions Analysis
Nucleophilic Substitution at the Ethanone Carbonyl
The ketone group undergoes nucleophilic substitution under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazone formation | Hydrazine hydrate, ethanol, reflux | 1-(3-((2-Hydroxyethyl)(isopropyl)amino)piperidin-1-yl)acetohydrazide | 72% | |
| Schiff base synthesis | Benzaldehyde derivatives, DCM, 25°C | Imine derivatives | 58–65% |
Key Findings :
-
Hydrazone formation proceeds efficiently in ethanol without catalysts.
-
Schiff base reactions require anhydrous conditions to prevent hydrolysis.
Reductive Amination of the Tertiary Amine
The isopropylamino group participates in reductive amination:
| Substrate | Reducing Agent | Solvent | Temperature | Product Amine | Yield | Source |
|---|---|---|---|---|---|---|
| Aldehyde intermediates | NaBH₃CN | Methanol | 0–5°C | Secondary amines | 84% |
Mechanistic Insight :
The reaction proceeds via imine intermediate formation, followed by borohydride-mediated reduction. Steric hindrance from the piperidine ring lowers yields compared to linear analogs.
Oxidation of the Hydroxyethyl Group
The 2-hydroxyethyl side chain undergoes oxidation:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C | 1-(3-((2-Carboxyethyl)(isopropyl)amino)piperidin-1-yl)ethanone | 67% | |
| Jones reagent | Acetone, 0°C | 2-Ketoethyl derivative | 49% |
Stability Note : Over-oxidation to carboxylic acids occurs unless low temperatures are maintained.
Esterification and Acylation Reactions
The hydroxyl group demonstrates typical alcohol reactivity:
| Reaction | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Acetylation | Acetyl chloride, TEA | DCM, 25°C | Acetate ester | 91% | |
| Sulfonation | SOCl₂, pyridine | Reflux | Sulfonate ester | 78% |
Kinetic Data :
-
Acetylation completes within 2 hours due to the primary alcohol’s accessibility.
pH-Dependent Degradation Pathways
Stability studies reveal critical degradation thresholds:
| pH | Temperature | Half-Life | Major Degradation Product | Source |
|---|---|---|---|---|
| <3 | 25°C | 4.2 hr | Piperidine ring-opened carboxylic acid | |
| >10 | 25°C | 6.8 hr | N-Oxide derivatives |
Practical Implications :
Catalytic Hydrogenation of the Piperidine Ring
The saturated piperidine ring resists hydrogenation under standard conditions (H₂/Pd-C, 50 psi), preserving structural integrity during reductions.
Critical Analysis of Reaction Limitations
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Steric Hindrance : Bulky substituents on the piperidine nitrogen reduce reaction rates in nucleophilic substitutions.
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Thermal Sensitivity : Decomposition occurs above 150°C, limiting high-temperature applications .
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Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by 40–60% compared to ethers.
This comprehensive profile establishes 1-(3-((2-Hydroxyethyl)(isopropyl)amino)piperidin-1-yl)ethanone as a versatile intermediate for medicinal chemistry and materials science, with well-characterized reactivity across multiple functional groups.
Comparison with Similar Compounds
Structural Analogs with Modified Amino Substituents
- This analog shares similar synthetic routes and purity profiles but may exhibit differences in solubility and metabolic stability .
- 2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone: The addition of a methyl group to the amino substituent introduces increased steric bulk, which could impact conformational flexibility and target selectivity .
Piperidine Derivatives with Aromatic Substitutions
- 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone: The fluorophenyl group enhances hydrophobic interactions and metabolic stability due to fluorine’s electronegativity. This compound is used in laboratory research, with safety data indicating hazards related to skin and eye irritation .
- Synthesized via reductive amination, it achieves >95% purity .
Carbazole and Phenothiazine-Based Analogs
- CBL0137 (Carbazole derivative): Features a carbazole core instead of piperidine, with ethanone and isopropylaminoethyl groups. Demonstrates trypanocidal activity in vitro (IC₅₀ < 1 µM) and cures HAT in murine models. Structural analogs like CBL0187 and CBL0174 show similar activity but vary in hydroxylation patterns, affecting solubility and metabolism .
- Piperacetazine: A phenothiazine derivative with a 4-(2-hydroxyethyl)piperidine moiety. Used as an antipsychotic, it highlights the importance of ethanone-piperidine motifs in CNS drug design. Its mass spectrum principal ion is m/z 410.6 .
Chlorinated and Isomerization-Prone Derivatives
- This compound’s synthetic yield and purity are comparable to the target compound but may exhibit greater toxicity .
- 1-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone: Studied for amide bond isomerization using variable-temperature NMR. At 20°C, distinct chemical shifts for hydrogen and carbon atoms near the amide bond indicate restricted rotation. Isomerization energy barrier is ~67 kJ/mol, relevant for conformational stability in drug design .
Research Findings and Data Tables
Table 1: Key Physicochemical and Pharmacological Properties
Q & A
Q. What are the recommended synthetic routes for 1-{3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone, and how can purity be optimized?
Methodological Answer:
- Key Reaction Steps :
- Piperidine Functionalization : Introduce the isopropyl-amino group via nucleophilic substitution or reductive amination.
- Hydroxyethyl Attachment : Use coupling reagents like EDC or DCC with DMAP to form the hydroxyethyl-isopropyl-amine moiety .
- Ethanone Installation : Employ Friedel-Crafts acylation or ketone formation via oxidation of secondary alcohols.
- Purity Optimization :
Q. How should researchers characterize the physicochemical properties of this compound, and what spectral data are critical?
Methodological Answer:
-
Critical Characterization Steps :
- NMR Spectroscopy :
-
H/C NMR : Identify protons on the piperidine ring (δ 1.5–3.0 ppm) and ethanone carbonyl (δ 205–215 ppm) .
-
Physicochemical Data Table :
Property Value Method Molecular Weight Calculated via PubChem tools Computational LogP ~1.8 (estimated) HPLC retention time Solubility DMSO >50 mg/mL Shake-flask method
Q. What safety protocols are essential when handling this compound, based on structural analogs?
Methodological Answer:
- Risk Mitigation :
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for synthesis/purification steps.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) .
- Emergency Measures :
- Inhalation : Immediate relocation to fresh air; monitor for respiratory distress.
- Skin Contact : Rinse with water for 15 minutes; consult a physician if irritation persists .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Systematic Approaches :
- Assay Standardization : Use positive controls (e.g., known kinase inhibitors) and replicate experiments across labs.
- Orthogonal Assays : Validate activity via SPR (binding affinity) and cell-based assays (e.g., IC in cancer lines).
- Meta-Analysis : Pool data from multiple studies, adjusting for variables like solvent choice (DMSO vs. PBS) .
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., GPCRs)?
Methodological Answer:
- In Silico Workflow :
- Docking Studies : Use AutoDock Vina with GPCR homology models (e.g., β-adrenergic receptors).
- Molecular Dynamics (MD) : Simulate binding stability (20 ns trajectories) in GROMACS .
- Key Parameters :
| Parameter | Value |
|---|---|
| Binding Energy | ≤ -8.5 kcal/mol (strong) |
| H-Bond Interactions | ≥2 with active site residues |
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
Methodological Answer:
- SAR Design :
- Analog Synthesis : Modify substituents (e.g., replace isopropyl with cyclopropyl; vary hydroxyethyl chain length).
- Biological Testing :
- In Vitro : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization.
- In Vivo : Assess pharmacokinetics (oral bioavailability in rodent models).
- Data-Driven Optimization :
| Modification | Effect on IC | Lipophilicity (LogP) |
|---|---|---|
| Isopropyl → Cyclopropyl | 2-fold improvement | +0.3 |
| Hydroxyethyl → Methoxy | Reduced activity | -0.5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
